molecular formula C16H26N2O B14730387 1-(Diethylamino)-3-(3,4-dihydroquinolin-1(2h)-yl)propan-2-ol CAS No. 5429-21-0

1-(Diethylamino)-3-(3,4-dihydroquinolin-1(2h)-yl)propan-2-ol

Cat. No.: B14730387
CAS No.: 5429-21-0
M. Wt: 262.39 g/mol
InChI Key: ADXIHZMUXKFEIE-UHFFFAOYSA-N
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Description

1-(Diethylamino)-3-(3,4-dihydroquinolin-1(2h)-yl)propan-2-ol is a complex organic compound that features both diethylamino and dihydroquinoline functional groups. Compounds with such structures are often of interest in medicinal chemistry due to their potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(Diethylamino)-3-(3,4-dihydroquinolin-1(2h)-yl)propan-2-ol typically involves multi-step organic reactions. A common approach might include:

    Formation of the dihydroquinoline ring: This can be achieved through the cyclization of an appropriate precursor.

    Attachment of the diethylamino group: This step might involve nucleophilic substitution reactions.

    Introduction of the propanol moiety: This could be done through reduction reactions or other suitable methods.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This might include the use of catalysts, high-throughput screening of reaction conditions, and continuous flow chemistry techniques.

Chemical Reactions Analysis

Types of Reactions

1-(Diethylamino)-3-(3,4-dihydroquinolin-1(2h)-yl)propan-2-ol can undergo various chemical reactions, including:

    Oxidation: The compound might be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions could further hydrogenate the dihydroquinoline ring.

    Substitution: Nucleophilic or electrophilic substitution reactions could modify the functional groups.

Common Reagents and Conditions

    Oxidizing agents: Potassium permanganate, chromium trioxide.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Substitution reagents: Halogenating agents, alkylating agents.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield ketones, while reduction could produce fully saturated rings.

Scientific Research Applications

1-(Diethylamino)-3-(3,4-dihydroquinolin-1(2h)-yl)propan-2-ol could have various applications in scientific research, including:

    Chemistry: As a building block for more complex molecules.

    Biology: Potential use as a probe or ligand in biochemical assays.

    Medicine: Investigation of its pharmacological properties for potential therapeutic uses.

    Industry: Use in the synthesis of materials or as an intermediate in chemical manufacturing.

Mechanism of Action

The mechanism of action for 1-(Diethylamino)-3-(3,4-dihydroquinolin-1(2h)-yl)propan-2-ol would depend on its specific biological activity. Generally, such compounds might interact with molecular targets such as enzymes, receptors, or ion channels, modulating their activity through binding interactions.

Comparison with Similar Compounds

Similar Compounds

    1-(Diethylamino)-3-(quinolin-1-yl)propan-2-ol: Lacks the dihydro component.

    1-(Diethylamino)-3-(3,4-dihydroisoquinolin-1(2h)-yl)propan-2-ol: Features an isoquinoline ring instead of quinoline.

Uniqueness

1-(Diethylamino)-3-(3,4-dihydroquinolin-1(2h)-yl)propan-2-ol is unique due to the presence of both diethylamino and dihydroquinoline groups, which might confer distinct chemical and biological properties compared to its analogs.

Properties

CAS No.

5429-21-0

Molecular Formula

C16H26N2O

Molecular Weight

262.39 g/mol

IUPAC Name

1-(diethylamino)-3-(3,4-dihydro-2H-quinolin-1-yl)propan-2-ol

InChI

InChI=1S/C16H26N2O/c1-3-17(4-2)12-15(19)13-18-11-7-9-14-8-5-6-10-16(14)18/h5-6,8,10,15,19H,3-4,7,9,11-13H2,1-2H3

InChI Key

ADXIHZMUXKFEIE-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)CC(CN1CCCC2=CC=CC=C21)O

Origin of Product

United States

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